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Abstract
Periciazine (also known as pericyazine or propericiazine) is a first-generation typical

antipsychotic belonging to the piperidine subclass of phenothiazines. First synthesized in the

early 1960s, it emerged as a therapeutic agent for managing psychosis, particularly

schizophrenia, and for controlling agitation and aggressive behavior. This document provides

an in-depth technical overview of the historical development, synthesis, and pharmacological

profile of Periciazine. While quantitative data for Periciazine is notably limited in publicly

accessible literature, this guide consolidates available information and outlines the standard

experimental methodologies of the era in which it was developed.

Historical Development and Discovery
Periciazine was developed during a period of prolific research into phenothiazine derivatives

following the groundbreaking discovery of chlorpromazine's antipsychotic effects in the 1950s.

As a member of the phenothiazine class, Periciazine's development was part of a broader

effort to modify the phenothiazine structure to enhance therapeutic efficacy and alter the side-

effect profile.

Initial clinical reports on Periciazine emerged from France in the early 1960s. It was first

investigated for its utility in managing "character disorders" before its application was extended

to the treatment of schizophrenia. Belonging to the piperidine group of phenothiazines, it was
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noted for its pronounced sedative properties. Periciazine gained use in several countries,

including Canada, Italy, Russia, the United Kingdom, and Australia, under brand names such

as Neuleptil and Neulactil. It is not approved for use in the United States.

Synthesis of Periciazine
The synthesis of Periciazine, chemically known as 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-

phenothiazine-2-carbonitrile, follows the general principles of phenothiazine chemistry. The

core structure is the tricyclic phenothiazine ring system. A key final step in its synthesis involves

the alkylation of a phenothiazine intermediate.

A patented method for the synthesis of Periciazine involves the reaction of 3-(2-

cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate with 4-piperidinol.

Experimental Protocol: Final Step of Periciazine
Synthesis (Generalized)
This protocol is a generalized representation based on common organic synthesis techniques

for similar compounds, as the specific details from the original patent (US3075976A) are not

readily available in public scientific literature.

Materials:

3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate

4-Piperidinol

Anhydrous, non-polar aprotic solvent (e.g., toluene, xylene)

A non-nucleophilic base (e.g., sodium carbonate, potassium carbonate)

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

A reaction vessel is charged with 3-(2-cyanophenothiazin-10-yl)propyl 4-

methylbenzenesulfonate, 4-piperidinol, and the non-nucleophilic base in an anhydrous, non-

polar aprotic solvent under an inert atmosphere.
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The reaction mixture is heated to reflux and maintained at this temperature for several hours,

with the progress of the reaction monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature.

The inorganic salts are removed by filtration.

The solvent is removed from the filtrate under reduced pressure.

The resulting crude product is purified by column chromatography on silica gel, eluting with a

suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure

Periciazine.

The structure and purity of the final compound are confirmed by spectroscopic methods such

as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile
Periciazine is a typical antipsychotic that exerts its therapeutic effects through the modulation

of several neurotransmitter systems in the central nervous system. Its primary mechanism of

action is the antagonism of dopamine D2 receptors.

Mechanism of Action
Like other phenothiazines, Periciazine's antipsychotic effects are attributed to its ability to

block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This

blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations

and delusions.

In addition to its dopaminergic antagonism, Periciazine also exhibits activity at other receptors,

which contributes to its overall therapeutic and side-effect profile:

Adrenergic Receptor Antagonism: Blockade of alpha-1 adrenergic receptors can lead to

orthostatic hypotension and sedation.

Cholinergic (Muscarinic) Receptor Antagonism: Anticholinergic effects include dry mouth,

blurred vision, constipation, and urinary retention.
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Histamine H1 Receptor Antagonism: This action is responsible for the prominent sedative

and hypnotic effects of Periciazine.

Serotonin Receptor Antagonism: Periciazine also has effects on serotonin receptors, which

may contribute to its overall antipsychotic action.

Quantitative Pharmacological Data
Specific quantitative data on the binding affinities (Ki values) of Periciazine for various

neurotransmitter receptors are not widely available in the scientific literature. Some sources

indicate that a detailed dopamine receptor subtype analysis has not been performed for

Periciazine. The available pharmacokinetic data is also limited.

Table 1: Pharmacokinetic Parameters of Periciazine

Parameter Value Source

Elimination Half-life ~12 hours [1]

Metabolism
Hepatic (primarily via

conjugation)
[2]

Peak Plasma Concentration

(Cmax)

150 ng/mL (410 nmol/L) after a

20mg dose
[1]

Time to Peak (Tmax) 2 hours [1]

Note: The Cmax and Tmax values are from a study with high inter-patient variability.

Experimental Protocol: Radioligand Binding Assay
(Generalized)
The following is a generalized protocol for a competitive radioligand binding assay, a standard

method used to determine the binding affinity of a compound like Periciazine to a specific

receptor.

Materials:
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Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor)

A specific radioligand for the receptor (e.g., [³H]-spiperone for D2 receptors)

Periciazine (unlabeled competitor)

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

Scintillation fluid

Glass fiber filters

Multi-well plates

Filtration apparatus

Scintillation counter

Procedure:

Incubation: In a multi-well plate, a constant concentration of the radioligand and varying

concentrations of Periciazine are incubated with the cell membrane preparation in the assay

buffer. A set of wells containing the radioligand and an excess of a known high-affinity

unlabeled ligand is used to determine non-specific binding.

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a

sufficient time to reach binding equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a

filtration apparatus. This separates the bound radioligand from the free radioligand.

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-

specifically bound radioligand.

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the

radioactivity is measured using a scintillation counter.
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Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The concentration of Periciazine that inhibits 50% of the specific binding of

the radioligand (IC50) is determined by non-linear regression analysis. The inhibition

constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Clinical Efficacy and Safety
Clinical trials on Periciazine were primarily conducted between 1965 and 1980. A Cochrane

review of these studies concluded that the evidence for the efficacy of Periciazine in

schizophrenia is of "very low quality," making it difficult to draw firm conclusions about its

effectiveness compared to other antipsychotics.

Table 2: Summary of Periciazine Clinical Use

Indication Typical Adult Dosage Key Side Effects

Schizophrenia and other

psychoses

Initially 75 mg/day in divided

doses, titrated up to a

maximum of 300 mg/day

Sedation, anticholinergic

effects (dry mouth,

constipation), orthostatic

hypotension, extrapyramidal

symptoms

Severe anxiety and agitation 15-30 mg/day in divided doses Drowsiness, dizziness
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Caption: Dopamine D2 Receptor Antagonism by Periciazine.

Experimental Workflow
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Caption: Workflow for Periciazine Development and Evaluation.
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Conclusion
Periciazine represents a classic example of a first-generation phenothiazine antipsychotic

developed through the chemical modification of a lead compound. While its historical

significance is clear, the availability of detailed, modern quantitative pharmacological and

clinical data is limited. This is likely due to its development in an era with different standards for

drug documentation and the subsequent emergence of newer antipsychotic agents. For

researchers and drug development professionals, Periciazine serves as an important case

study in the evolution of antipsychotic drug discovery. Further investigation into its specific

receptor interaction profile using modern techniques could still yield valuable insights into the

structure-activity relationships of phenothiazine antipsychotics.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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